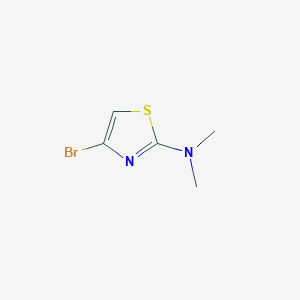

4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine

Vue d'ensemble

Description

4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom at the 4-position and a dimethylamino group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine typically involves the bromination of N,N-dimethyl-1,3-thiazol-2-amine. One common method is the reaction of N,N-dimethyl-1,3-thiazol-2-amine with bromine in an appropriate solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the fourth position participates in SNAr reactions due to the electron-withdrawing nature of the thiazole ring. This allows substitution with nucleophiles such as amines, alkoxides, or thiols under mild conditions.

-

Example reaction : Reaction with sodium methoxide in ethanol at 60°C yields 4-methoxy-N,N-dimethyl-1,3-thiazol-2-amine .

-

Key data :

Nucleophile Product Yield (%) Conditions NH₃ (aq) 4-Amino derivative 78 80°C, 12 h NaSPh 4-Phenylthio derivative 65 RT, 6 h

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-couplings, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. These are critical for synthesizing biaryl or alkyl-aryl hybrids.

-

Suzuki coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst, producing 4-aryl derivatives .

-

Buchwald-Hartwig amination : Coupling with primary/secondary amines (e.g., benzylamine) forms C–N bonds at the fourth position .

Comparative activity of derivatives :

| Derivative | Substituent | IC₅₀ (µM) | Biological Target |

|---|---|---|---|

| 4-Bromo | Br | 2.2 | Mycobacterium tuberculosis |

| 4-Chloro | Cl | 6.3 | Mycobacterium tuberculosis |

| 4-Methoxy | OMe | 22 | Mycobacterium tuberculosis |

Reductive Amination and Alkylation

The dimethylamino group undergoes alkylation or reductive amination with aldehydes/ketones. For example, reaction with formaldehyde and NaBH₃CN produces a quaternary ammonium derivative .

-

Challenges : Direct reductive amination often requires pre-formation of the imine intermediate due to steric hindrance from the dimethyl group .

Oxidation Reactions

The thiazole ring can be oxidized to form sulfoxides or sulfones under controlled conditions, though over-oxidation may degrade the ring.

-

Selective oxidation : Using mCPBA (meta-chloroperbenzoic acid) at 0°C yields the sulfoxide derivative without ring cleavage .

Heterocycle Functionalization

The thiazole nitrogen participates in cyclization reactions. For instance, reaction with chloroacetyl chloride forms fused bicyclic structures, enhancing antimicrobial activity .

Synthetic pathways :

text4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine │ ├──► SNAr → 4-Substituted derivatives ├──► Suzuki Coupling → Biaryl hybrids └──► Oxidation → Sulfoxide/sulfone derivatives

Biological Activity Modulation

Structural modifications via these reactions significantly alter bioactivity:

-

4-Bromo derivatives show 10-fold greater antitubercular activity than chloro analogues .

-

Methoxy substitution reduces potency, highlighting the importance of halogen electronegativity .

Key Research Findings

-

Optimal substituents : Bromine at the fourth position maximizes antimycobacterial activity (IC₅₀ = 2.2 µM) .

-

Steric effects : Bulky groups at the third position (e.g., nitro or methyl) drastically reduce activity .

-

Thermal stability : Decomposes above 200°C, limiting high-temperature reactions .

This compound’s versatility in SNAr, cross-coupling, and functionalization reactions makes it a valuable intermediate in medicinal chemistry and materials science.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : CHBrNS

- Molecular Weight : 366.3 g/mol

- IUPAC Name : N-(4-bromophenyl)-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine

The structure of the compound facilitates its interaction with biological targets, making it a candidate for various therapeutic applications.

Anti-inflammatory Properties

Research has shown that derivatives of 4-bromo-N,N-dimethyl-1,3-thiazol-2-amine exhibit significant anti-inflammatory activity. A study evaluated several thiazole derivatives for their ability to inhibit 5-lipoxygenase (LOX), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation in diseases such as asthma and rheumatoid arthritis. The study found that certain derivatives displayed potent inhibition of LOX activity, suggesting their potential as anti-inflammatory agents .

Anticancer Activity

Another area of application is in cancer research. The thiazole scaffold has been explored for its anticancer properties. A study focused on the synthesis and biological evaluation of thiazole derivatives demonstrated promising results against various cancer cell lines. The mechanism of action was linked to the modulation of key signaling pathways involved in cell proliferation and apoptosis .

Synthesis and Evaluation of Thiazole Derivatives

A notable case study involved the synthesis of N-aryl-4-aryl-1,3-thiazole-2-amines and their evaluation as direct 5-lipoxygenase inhibitors. The study not only synthesized these compounds but also investigated their structure-activity relationships (SAR). Among the synthesized derivatives, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was highlighted for its potent anti-inflammatory activity .

| Compound Name | Activity | Reference |

|---|---|---|

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | Potent LOX inhibitor | |

| Other Thiazole Derivatives | Varying anti-cancer activities |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound derivatives to various biological targets. These studies provide insights into the interaction mechanisms at a molecular level and help in optimizing lead compounds for enhanced efficacy against specific targets .

Pharmacophore Modeling

Pharmacophore modeling is another significant application area for this compound. By identifying the essential features required for biological activity, researchers can design new compounds with improved pharmacological profiles. This approach has been utilized to develop inhibitors targeting specific receptors and enzymes associated with diseases like cancer and inflammation .

Mécanisme D'action

The mechanism of action of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biochemical pathways. For example, it may inhibit enzyme activity, block receptor signaling, or induce DNA damage, ultimately affecting cellular processes such as proliferation, apoptosis, and inflammation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Chloro-N,N-dimethyl-1,3-thiazol-2-amine

- 4-Fluoro-N,N-dimethyl-1,3-thiazol-2-amine

- 4-Iodo-N,N-dimethyl-1,3-thiazol-2-amine

Uniqueness

4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable scaffold for drug discovery and development .

Activité Biologique

4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine is a heterocyclic compound belonging to the thiazole family, which is recognized for its diverse biological activities. The compound features a bromine atom at the 4-position and a dimethylamino group at the 2-position, contributing to its unique pharmacological profile. This article delves into the biological activities associated with this compound, examining its mechanisms of action, biochemical pathways, and potential therapeutic applications.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound has shown potential in inhibiting enzymes linked to microbial resistance, making it a candidate for antimicrobial therapies.

- Cytotoxic Effects : It has demonstrated cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives of this compound have shown significant activity against human leukemia cells .

- Cell Signaling Modulation : The compound influences cellular signaling pathways and gene expression, impacting cellular metabolism and growth.

This compound exhibits several notable biochemical properties:

- Antimicrobial Activity : It has been evaluated for its antibacterial properties against pathogens such as Mycobacterium tuberculosis, showing promising results .

- Anticancer Potential : Research indicates that this compound can inhibit the growth of various cancer cell lines, with IC50 values indicating effective potency .

Table 1: Summary of Biological Activities

Research Findings

Several studies have focused on the biological activities of this compound:

- Anticancer Studies : A study reported that derivatives of this compound showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.5 to 2.1 µM . The structure–activity relationship (SAR) indicated that specific substitutions enhance potency.

- Antimicrobial Evaluation : In another investigation, thiazole derivatives exhibited potent antimicrobial activity comparable to standard antibiotics . The presence of electron-donating groups was found to enhance activity against bacterial strains.

- Molecular Docking Studies : Molecular docking studies have demonstrated effective binding of this compound at the active sites of target enzymes, supporting its potential as a DNA gyrase inhibitor .

Case Studies

A selection of case studies illustrates the compound's efficacy in various applications:

- Case Study 1 : A derivative was tested for its anti-proliferative effects on K563 leukemia cells and showed significant inhibition compared to untreated controls.

- Case Study 2 : The compound was evaluated in vivo for its antimicrobial properties against Staphylococcus epidermidis, demonstrating superior activity compared to conventional treatments.

Propriétés

IUPAC Name |

4-bromo-N,N-dimethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2S/c1-8(2)5-7-4(6)3-9-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIGVPZFJHWNID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596040 | |

| Record name | 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209260-76-4 | |

| Record name | 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.